2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2-Chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound with a molecular formula of C16H22ClN3O2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The core structure of the pyrrolopyrimidine is constructed through a cyclization reaction involving a suitable precursor containing the pyrrole and pyrimidine rings.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, where a cyclopentyl halide reacts with the pyrrolopyrimidine core.
Diethoxymethylation: The diethoxymethyl group is introduced through a reaction involving diethoxymethane and a suitable catalyst under controlled conditions.
Chlorination: The final chlorination step is performed to introduce the chlorine atom at the appropriate position on the pyrrolopyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure consistent quality and yield. The process involves careful monitoring of reaction conditions such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different groups can replace the chlorine atom or other substituents on the pyrrolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is studied for its potential biological activities. It can be used as a probe to study enzyme interactions and cellular processes.
Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. It is being investigated for its use in treating various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism by which 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the diethoxymethyl group, resulting in different chemical properties and biological activities.
2-Chloro-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the cyclopentyl group, leading to variations in its reactivity and applications.
Uniqueness: 2-Chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the combination of the cyclopentyl and diethoxymethyl groups, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-chloro-7-cyclopentyl-6-(diethoxymethyl)pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-3-21-15(22-4-2)13-9-11-10-18-16(17)19-14(11)20(13)12-7-5-6-8-12/h9-10,12,15H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWICPKUTHUYIHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC2=CN=C(N=C2N1C3CCCC3)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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